molecular formula C12H12N4O3 B8563298 phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate CAS No. 87483-75-8

phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate

Cat. No.: B8563298
CAS No.: 87483-75-8
M. Wt: 260.25 g/mol
InChI Key: KJYKABTWCXRMTA-UHFFFAOYSA-N
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Description

phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate is a chemical compound known for its unique structure and properties It belongs to the class of carbamic acid derivatives and features a phenyl ester group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, phenyl ester typically involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phenyl ester group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in various substituted triazine derivatives.

Scientific Research Applications

phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, phenyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to various biological effects. The phenyl ester group may enhance the compound’s ability to penetrate cell membranes, facilitating its action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, ethyl ester
  • Carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, methyl ester

Uniqueness

phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate is unique due to its phenyl ester group, which imparts distinct chemical and physical properties compared to its ethyl and methyl ester counterparts

Properties

CAS No.

87483-75-8

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

phenyl N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate

InChI

InChI=1S/C12H12N4O3/c1-8-13-10(15-11(14-8)18-2)16-12(17)19-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14,15,16,17)

InChI Key

KJYKABTWCXRMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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